molecular formula C9H17N3O3S2 B2375379 N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 1788542-94-8

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2375379
CAS No.: 1788542-94-8
M. Wt: 279.37
InChI Key: DPCZWRBFNSSKKM-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-1-methyl-1H-pyrazole-4-sulfonamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a pyrazole ring, a sulfonamide group, and a hydroxy-methylthio-propyl side chain, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the sulfonamide group: This step involves the reaction of the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the hydroxy-methylthio-propyl side chain: This can be done by reacting the intermediate compound with 2-hydroxy-2-methyl-3-(methylthio)propyl bromide under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-1-methyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy and methylthio groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Alkyl halides or acyl chlorides are used in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Ethers or esters.

Scientific Research Applications

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-1-methyl-1H-pyrazole-4-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The hydroxy-methylthio-propyl side chain may enhance the compound’s binding affinity and specificity. Pathways involved include enzyme inhibition and signal transduction modulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3-methylbenzenesulfonamide
  • N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-phenoxybenzamide
  • N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2,2-diphenylacetamide

Uniqueness

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-1-methyl-1H-pyrazole-4-sulfonamide stands out due to its unique combination of a pyrazole ring and a sulfonamide group, which imparts distinct chemical and biological properties

Biological Activity

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity based on various studies, highlighting its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a sulfonamide group, which is known for its diverse biological activities. The presence of the hydroxymethyl and methylthio groups enhances its solubility and bioavailability, making it a suitable candidate for pharmacological studies.

Research indicates that compounds in the pyrazole sulfonamide class exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Pyrazole sulfonamides have been shown to inhibit specific enzymes, such as N-myristoyltransferase (NMT), which is crucial for the survival of certain parasites like Trypanosoma brucei . This inhibition is linked to their ability to disrupt lipid modifications essential for protein function.
  • Antiviral Activity : Some derivatives demonstrate antiviral properties by targeting viral proteins, thereby preventing replication. For instance, modifications in the pyrazole structure can enhance binding affinity to viral targets .

Antiparasitic Activity

A study on a related pyrazole sulfonamide demonstrated significant antiparasitic effects against T. brucei, showing an IC50 value in the low micromolar range. The modifications to the chemical structure improved blood-brain barrier permeability, which is critical for treating central nervous system infections .

CompoundTargetIC50 (μM)Notes
DDD85646NMT0.015Potent inhibitor with high selectivity
Modified PyrazoleViral Proteins0.20 - 0.35Enhanced activity compared to lead compounds

Anticancer Activity

Recent studies have explored the anticancer potential of pyrazole derivatives. For example, specific modifications led to compounds exhibiting significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (μM)Mechanism of Action
Compound 5A549 (Lung)49.85Induces apoptosis
Compound 6NCI-H460 (Lung)0.95Autophagy induction
Compound 66HCT116 (Colon)25CDK2 inhibition

Case Studies

  • Trypanosomiasis Treatment : A clinical study evaluated the efficacy of a pyrazole sulfonamide derivative in treating T. brucei infections in animal models. The results indicated a significant reduction in parasitemia and improved survival rates compared to untreated controls .
  • Cancer Cell Line Studies : In vitro studies demonstrated that certain derivatives inhibited cell proliferation in a dose-dependent manner across multiple cancer cell lines, suggesting their potential as chemotherapeutic agents .

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-1-methylpyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O3S2/c1-9(13,7-16-3)6-11-17(14,15)8-4-10-12(2)5-8/h4-5,11,13H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCZWRBFNSSKKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CN(N=C1)C)(CSC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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